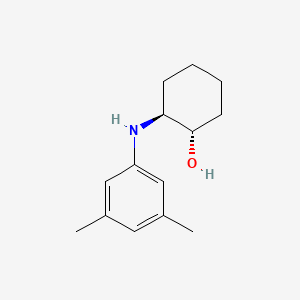
(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol is a chiral compound with significant interest in various fields of chemistry and pharmacology. This compound features a cyclohexanol core with an amino group attached to a 3,5-dimethylphenyl ring, making it a versatile molecule for synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 3,5-dimethylaniline.
Reductive Amination: Cyclohexanone undergoes reductive amination with 3,5-dimethylaniline in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance the efficiency and yield of the reductive amination process.
Chiral Resolution: Employing chiral chromatography or enzymatic resolution to separate the desired enantiomer from the racemic mixture.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form chlorides.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.
Substitution: Thionyl chloride (SOCl2), anhydrous conditions.
Major Products
Oxidation: Formation of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexanone.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexyl chloride.
Applications De Recherche Scientifique
(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with receptors or enzymes in biological systems, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to pain and inflammation, potentially through binding to opioid receptors or inhibiting cyclooxygenase enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2R)-2-((3,5-Dimethylphenyl)amino)cyclohexan-1-ol: The enantiomer of the compound with similar but distinct biological activity.
(1S,2S)-2-((3,5-Dimethylphenyl)amino)cyclopentanol: A structurally similar compound with a cyclopentanol core instead of cyclohexanol.
Uniqueness
Chirality: The (1S,2S) configuration imparts unique stereochemical properties that can influence its biological activity and interactions.
Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical modifications and applications.
Propriétés
Formule moléculaire |
C14H21NO |
|---|---|
Poids moléculaire |
219.32 g/mol |
Nom IUPAC |
(1S,2S)-2-(3,5-dimethylanilino)cyclohexan-1-ol |
InChI |
InChI=1S/C14H21NO/c1-10-7-11(2)9-12(8-10)15-13-5-3-4-6-14(13)16/h7-9,13-16H,3-6H2,1-2H3/t13-,14-/m0/s1 |
Clé InChI |
WXBKWWVCQNYSIH-KBPBESRZSA-N |
SMILES isomérique |
CC1=CC(=CC(=C1)N[C@H]2CCCC[C@@H]2O)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC2CCCCC2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-2-[bis(2-hydroxypropyl)amino]cyclopentan-1-ol](/img/structure/B13361704.png)
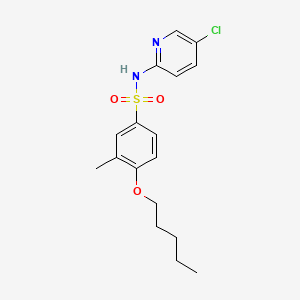
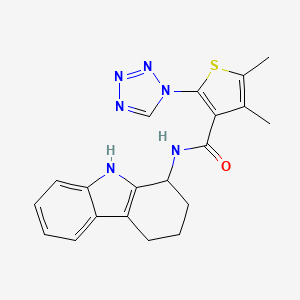
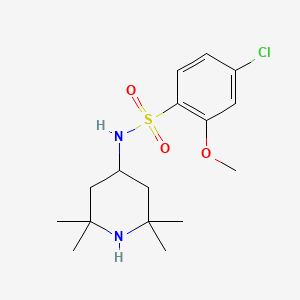
![3-(naphthalen-1-yl)-N-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B13361734.png)
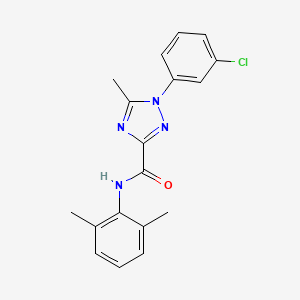

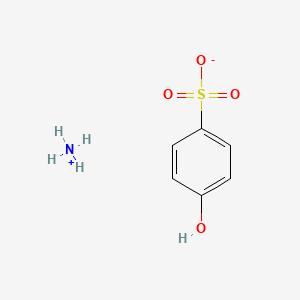
![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B13361781.png)
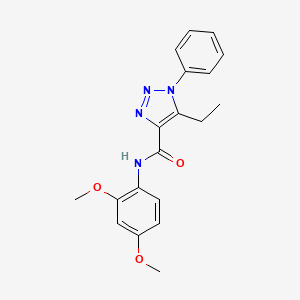
![3-Amino-5'-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-indole]-2-carbonitrile](/img/structure/B13361783.png)

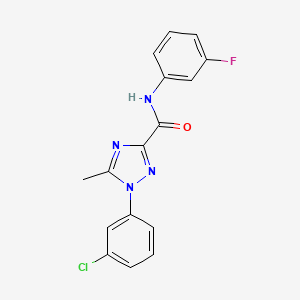
![3-(1-Methyl-4-piperidinyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13361791.png)
